molecular formula C28H25FN4O3 B2591617 N-(3,4-dimethylphenyl)-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide CAS No. 1189978-14-0

N-(3,4-dimethylphenyl)-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide

Cat. No.: B2591617
CAS No.: 1189978-14-0
M. Wt: 484.531
InChI Key: YMJHBHUDWWFWDW-UHFFFAOYSA-N
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Description

The compound “N-(3,4-dimethylphenyl)-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide” is a biologically active molecule . It has been studied both theoretically and experimentally .


Molecular Structure Analysis

The single-crystal X-ray analysis has revealed that it exists in a monoclinic P2 1 /n space group, with one molecule in the asymmetric part of the unit cell . The parameters are a = 16.366 (3) Å, b = 6.0295 (14) Å, c = 21.358 (4) Å, β = 105.21 (2)°, V = 2033.7 (7) Å 3 and Z = 4 .

Scientific Research Applications

Antiallergic Agents

Compounds with structural similarities, particularly involving N-(pyridin-4-yl)-(indol-3-yl)alkylamides, have been prepared and evaluated for their antiallergic properties. Notably, certain derivatives have demonstrated significant potency in inhibiting histamine release from mast cells, an essential feature in developing antiallergic medications. These findings suggest the potential application of N-(3,4-dimethylphenyl)-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide in the creation of new antiallergic therapies (Menciu et al., 1999).

Radioligand Imaging

Another application area involves radioligand imaging, where compounds within the same chemical space, specifically 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, have been developed as selective ligands for imaging proteins such as the translocator protein (18 kDa) with positron emission tomography (PET). This suggests that structurally related compounds might be useful in diagnostic imaging or as therapeutic agents targeting specific brain receptors or proteins (Dollé et al., 2008).

Antimicrobial and Analgesic Agents

Compounds similar in structure have shown antimicrobial and analgesic properties. This indicates that this compound could potentially be explored for its efficacy in treating bacterial infections and as a pain reliever. The synthesis and evaluation of novel derivatives can lead to the development of new classes of antimicrobial and analgesic agents (Debnath & Ganguly, 2015).

Synthetic Pathways and Material Science

Research into related compounds has also focused on developing new synthetic methods and materials with enhanced properties. This includes the synthesis of novel polyamides, polyimides, and poly(amide-imide)s containing specific functional groups, indicating that this compound could serve as a precursor or component in creating advanced materials for various applications (Liaw et al., 2002).

Mechanism of Action

Molecular docking studies have evaluated the investigated compound as a new inhibitor of hepatitis B . It has shown in vitro nanomolar inhibitory activity against Hepatitis B virus (HBV) .

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[8-fluoro-3-[(4-methoxyphenyl)methyl]-4-oxopyrimido[5,4-b]indol-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25FN4O3/c1-17-4-8-21(12-18(17)2)31-25(34)15-33-24-11-7-20(29)13-23(24)26-27(33)28(35)32(16-30-26)14-19-5-9-22(36-3)10-6-19/h4-13,16H,14-15H2,1-3H3,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMJHBHUDWWFWDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C3=C(C=C(C=C3)F)C4=C2C(=O)N(C=N4)CC5=CC=C(C=C5)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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